5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Description
5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is a dihydropyridine (DHP) derivative, a class of compounds widely studied for their calcium channel-blocking activity, particularly in cardiovascular therapeutics . The compound features a 1,4-dihydropyridine core substituted with a 2,3-dichlorophenyl group at position 4 and a bis(butyryloxy)methoxy carbonyl moiety at position 3. This structural profile suggests applications in hypertension or angina treatment, analogous to nifedipine-type DHPs .
Properties
IUPAC Name |
5-[di(butanoyloxy)methoxycarbonyl]-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Cl2NO8/c1-5-8-16(28)33-24(34-17(29)9-6-2)35-23(32)19-13(4)27-12(3)18(22(30)31)20(19)14-10-7-11-15(25)21(14)26/h7,10-11,20,24,27H,5-6,8-9H2,1-4H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLGXTKOWRZXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(OC(=O)CCC)OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743141, DTXSID001107419 | |
| Record name | 5-{[Bis(butanoyloxy)methoxy]carbonyl}-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001107419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546624-19-4, 253597-19-2 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1546624-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-{[Bis(butanoyloxy)methoxy]carbonyl}-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-[bis(1-oxobutoxy)methyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001107419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
The compound 5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (CAS No. 253597-19-2) is a derivative of dihydropyridine that has garnered attention for its applications in pharmacology and medicinal chemistry. This article explores its scientific research applications, highlighting its significance in drug development, particularly as an impurity in the formulation of Clevidipine, a calcium channel blocker used in hypertension management.
Basic Information
- Molecular Formula : C25H29Cl2NO8
- Molecular Weight : 542.41 g/mol
- CAS Number : 253597-19-2
Structural Characteristics
The compound features a complex structure with multiple functional groups, including butyryloxy and methoxy moieties, which contribute to its chemical reactivity and biological activity.
Pharmacological Studies
5-((Bis(butyryloxy)methoxy)carbonyl)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is primarily studied as an impurity in Clevidipine formulations. Understanding the behavior of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. Research indicates that impurities can affect the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients (APIs) .
Drug Development
The compound's role in drug development extends beyond being an impurity; it serves as a model for synthesizing new derivatives with enhanced therapeutic profiles. Dihydropyridine derivatives have shown promise in various cardiovascular applications due to their ability to selectively inhibit calcium channels .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference standard for the development of analytical methods such as high-performance liquid chromatography (HPLC). Accurate quantification of impurities like this compound is essential for quality control in pharmaceutical manufacturing .
Case Study 1: Clevidipine Formulation
Research has documented the presence of this compound as an impurity in Clevidipine formulations. A study conducted on the stability and degradation pathways of Clevidipine highlighted how this impurity could potentially influence the drug's stability under various storage conditions .
Case Study 2: Synthesis and Characterization
A comprehensive study focusing on the synthesis of dihydropyridine derivatives demonstrated how variations in substituents, including butyryloxy groups, can significantly alter biological activity. The study provided insights into optimizing these compounds for better therapeutic outcomes .
Comparison with Similar Compounds
(4RS)-3-Benzyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Key Differences :
- Substituted with a nitro group (electron-withdrawing) at the 4-phenyl position instead of dichlorophenyl.
- Lacks the bis(butyryloxy)methoxy carbonyl group; instead, it has simpler benzyl and methyl esters.
- Implications: The nitro group may confer higher oxidative stress risk compared to dichlorophenyl.
5-Ethoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic Anhydride
- Key Differences :
- Features an anhydride group at position 3 instead of a carboxylic acid.
- Ethoxycarbonyl at position 5 is less sterically hindered than bis(butyryloxy)methoxy.
- Implications :
Heterocyclic Derivatives with Overlapping Substituents
3-(Benzyloxy)-5-methylpyridine (CAS: 1256835-17-2)
- Key Differences :
- Pyridine ring instead of dihydropyridine.
- Benzyloxy and methyl substituents lack the dichlorophenyl and complex ester groups.
- Implications :
- Absence of the 1,4-DHP ring reduces calcium channel affinity.
- Lower molecular weight (MW = 215.3 g/mol) may enhance diffusion but shorten half-life .
1-[[5-Chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic Acid
- Key Differences :
- Incorporates a pyrrolidine-carboxylic acid moiety and benzodioxin groups.
- Larger molecular weight (641.1 g/mol) and more polar functional groups.
- Implications :
- Enhanced hydrogen-bonding capacity may improve solubility but reduce blood-brain barrier penetration.
- Broader applications in enzyme inhibition studies due to diverse substituents .
Data Table: Comparative Analysis
| Property/Compound | Target Compound | (4RS)-3-Benzyl 5-methyl DHP | 3-(Benzyloxy)-5-methylpyridine | 1-[[5-Chloro...Phenyl]methyl]pyrrolidine Acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~500 (est.) | 438.5 | 215.3 | 641.1 |
| Core Structure | 1,4-DHP | 1,4-DHP | Pyridine | Pyrrolidine-carboxylic acid |
| Key Substituents | Bis(butyryloxy), Dichlorophenyl | Nitrophenyl, Benzyl ester | Benzyloxy, Methyl | Benzodioxin, Cyanophenyl, Chloro |
| Lipophilicity (LogP est.) | ~4.5* | ~3.2 | ~2.1 | ~2.8 |
| Therapeutic Potential | Cardiovascular | Cardiovascular | Antimicrobial/Enzyme inhibition | Anti-inflammatory/Cancer |
| Hydrogen-Bonding Capacity | Low (ester-dominated) | Moderate (free ester) | High (benzyloxy) | High (hydroxyl, carboxylic acid) |
*Estimated based on substituent contributions .
Research Findings and Implications
- Metabolic Stability : The bis(butyryloxy) groups in the target compound may slow esterase-mediated hydrolysis compared to simpler esters (e.g., ethoxycarbonyl), extending half-life .
- Receptor Binding : The 2,3-dichlorophenyl group’s electron-withdrawing effects could enhance binding to L-type calcium channels, similar to nifedipine’s nitrophenyl .
- Solubility Limitations : Reduced hydrogen-bonding capacity (due to ester shielding) may necessitate prodrug strategies for oral administration .
Q & A
Q. Key Findings :
- Electron-withdrawing groups (Cl, NO₂) enhance COX-2 affinity but reduce solubility.
- Butyryloxy esters improve metabolic stability vs. methoxycarbonyl analogs .
Advanced: What experimental designs mitigate diastereomer formation during synthesis?
Methodological Answer:
- Stereocontrol at C4 :
- Use chiral auxiliaries (e.g., (R)-BINOL) during cyclocondensation to favor the 4R configuration .
- Low-temperature (−20°C) reactions reduce racemization of the 1,4-dihydropyridine ring.
- Byproduct Analysis :
- LC-MS to detect diastereomers (m/z 597.12 vs. 597.15).
- Crystallize in ethyl acetate/hexane (1:3) to isolate the dominant diastereomer .
Basic: How should researchers handle stability challenges in aqueous buffers?
Methodological Answer:
- Degradation Pathways : Hydrolysis of butyryloxy esters at pH >7.0.
- Stabilization Strategies :
Advanced: What in silico tools model metabolic pathways for this compound?
Methodological Answer:
- CYP450 Metabolism :
- Predict major oxidation sites (CYP3A4, via Schrödinger’s QikProp) at the dihydropyridine ring.
- Identify glucuronidation sites (UGT1A1) on the carboxylic acid group.
- Metabolite Identification :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
